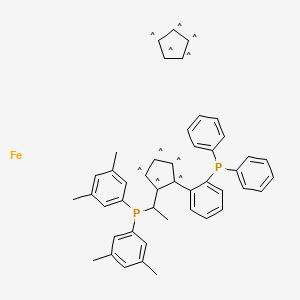
3-Ethoxy-2-propenoyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-propenoyl isocyanate is an organic compound with the molecular formula C6H7NO3. It is a derivative of isocyanate, characterized by the presence of an ethoxy group and a propenoyl group attached to the isocyanate functional group.
Preparation Methods
3-Ethoxy-2-propenoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of silver cyanate with 3-ethoxy-2-propenoyl chloride. The 3-ethoxy-2-propenoyl chloride is typically prepared from ethyl vinyl ether and oxalyl chloride in a one-pot reaction . Another method involves the nonphosgene approach, which includes the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .
Chemical Reactions Analysis
3-Ethoxy-2-propenoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can undergo polymerization reactions to form polyurethanes. Common reagents used in these reactions include amines, alcohols, and catalysts such as zinc for carbamate decomposition
Scientific Research Applications
3-Ethoxy-2-propenoyl isocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of polyurethanes, coatings, and adhesives
Mechanism of Action
The mechanism of action of 3-ethoxy-2-propenoyl isocyanate involves its reactivity with nucleophiles, leading to the formation of ureas and carbamates. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with compounds containing active hydrogen atoms. This reactivity is exploited in various synthetic and industrial processes .
Comparison with Similar Compounds
3-Ethoxy-2-propenoyl isocyanate can be compared with other isocyanates such as toluene diisocyanate (TDI) and hexamethylene diisocyanate (HDI). While TDI and HDI are widely used in the production of polyurethanes, this compound offers unique reactivity due to the presence of the ethoxy and propenoyl groups. This makes it suitable for specific applications where these functional groups are advantageous .
Similar Compounds
- Toluene diisocyanate (TDI)
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(E)-3-ethoxyprop-2-enoyl isocyanate |
InChI |
InChI=1S/C6H7NO3/c1-2-10-4-3-6(9)7-5-8/h3-4H,2H2,1H3/b4-3+ |
InChI Key |
SUHDJAXKVRGRJF-ONEGZZNKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)N=C=O |
Canonical SMILES |
CCOC=CC(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1-{[1-(2-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12280862.png)



![1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one](/img/structure/B12280890.png)

![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)


![1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride](/img/structure/B12280917.png)
![4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12280927.png)
![3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one](/img/structure/B12280935.png)
